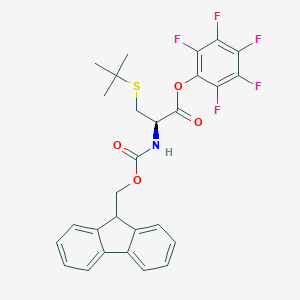

Fmoc-Cys(tBu)-OPfp

Descripción general

Descripción

Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and ease of deprotection. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino terminus, while the tert-butyl (tBu) group protects the thiol side chain of cysteine. The pentafluorophenyl (Pfp) ester is a reactive ester that facilitates the coupling of the cysteine derivative to other amino acids or peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the following steps:

Protection of Cysteine: The thiol group of cysteine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine, forming S-tert-butyl-L-cysteine.

Fmoc Protection: The amino group of the protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate, yielding Fmoc-S-tert-butyl-L-cysteine.

Activation with Pentafluorophenyl Ester: Finally, the carboxyl group of Fmoc-S-tert-butyl-L-cysteine is activated by reacting it with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC), resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using piperidine, while the tert-butyl group can be cleaved using trifluoroacetic acid (TFA).

Coupling Reactions: The pentafluorophenyl ester reacts readily with amino groups of other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.

Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activation, pentafluorophenol for ester formation.

Major Products Formed:

Deprotection: Removal of Fmoc and tert-butyl groups yields free cysteine derivatives.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Cys(tBu)-OPfp is extensively utilized in SPPS to synthesize peptides with precise control over amino acid sequences. Its stability and ease of use make it suitable for both academic and industrial applications. The compound is particularly valuable for:

- Formation of Disulfide Bonds : Cysteine residues can form disulfide bridges, essential for the structural stability and biological activity of many peptides.

- Synthesis of Therapeutic Peptides : It plays a crucial role in creating peptide-based drugs and inhibitors.

Biological Research

In biological studies, this compound facilitates:

- Protein-Protein Interactions : The compound aids in investigating interactions between proteins by allowing the incorporation of cysteine into peptide sequences.

- Redox Activity Studies : Cysteine's thiol group can participate in redox reactions, influencing various cellular signaling pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is used to:

- Develop Peptide-Based Therapeutics : Its ability to form stable peptides with disulfide bonds is critical for creating effective therapeutic agents.

- Investigate Mechanisms of Action : By synthesizing specific peptides, researchers can explore the mechanisms through which peptide drugs exert their effects.

Case Study 1: Synthesis of Somatostatin

A study demonstrated the use of this compound in synthesizing somatostatin, a peptide involved in hormone regulation. The synthesis utilized various bases for deprotection and showed that using piperidine provided optimal results with minimal racemization during the process .

Case Study 2: Microwave-Assisted Peptide Synthesis

Research involving microwave-assisted SPPS highlighted the efficiency of using this compound. The study reported reduced reaction times and improved yields compared to traditional methods, showcasing its potential for rapid peptide synthesis .

Mecanismo De Acción

The primary function of Fmoc-Cys(tBu)-OPfp is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tert-butyl group protects the thiol side chain. The pentafluorophenyl ester facilitates the coupling of the protected cysteine to other amino acids or peptides, forming stable peptide bonds.

Comparación Con Compuestos Similares

Fmoc-Cys(tBu)-OH: Similar to Fmoc-Cys(tBu)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in coupling reactions.

Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the thiol protecting group instead of tert-butyl.

Fmoc-Cys(Trt)-OH: Uses trityl (Trt) as the thiol protecting group, offering different stability and deprotection characteristics.

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in automated peptide synthesis and in situations where rapid and efficient coupling is required.

Actividad Biológica

Fmoc-Cys(tBu)-OPfp is a cysteine derivative commonly utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound plays a vital role in the formation of peptides with disulfide bonds, enhancing their structural stability and biological activity. The following sections detail the biological activity, synthesis methods, and relevant case studies associated with this compound.

This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl (tBu) protecting group on the thiol side chain. This configuration provides stability during the synthesis process while allowing for selective deprotection under mild conditions.

Synthesis Protocol:

- Protection of Cysteine: The thiol group of cysteine is protected using a tert-butyl group, which is stable under basic conditions.

- Fmoc Protection: The amino group is protected with an Fmoc group, allowing for selective deprotection during peptide synthesis.

- Coupling Reactions: this compound can be coupled to other amino acids using standard coupling reagents such as HATU or DIC.

Biological Activity

The biological activity of this compound is primarily linked to its role in forming disulfide bonds within peptides. Disulfide bonds are crucial for stabilizing the three-dimensional structure of proteins and peptides, affecting their functionality.

- Disulfide Bond Formation: The presence of cysteine residues allows for the formation of disulfide bridges, which are essential for the structural integrity and biological activity of many peptides and proteins.

- Redox Activity: Cysteine residues can participate in redox reactions, influencing cellular signaling pathways and enzyme activities.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in peptide synthesis and its subsequent biological applications:

- Peptide Stability and Activity:

- Application in Drug Development:

- Comparative Studies on Protecting Groups:

Data Tables

| Property | This compound | S-Trt | S-Dpm |

|---|---|---|---|

| Stability to Piperidine | High | Moderate | Low |

| Racemization Rate (%) | 0.74 | 3.3 | 6.8 |

| Deprotection Time (minutes) | 160 | 250 | 500 |

Análisis De Reacciones Químicas

Deprotection Reactions

Fmoc-Cys(tBu)-OPfp undergoes sequential deprotection to enable controlled peptide elongation:

Fmoc Group Removal

- Reagent : 20–30% piperidine in DMF

- Mechanism : β-elimination via base-mediated cleavage (Fig. 1)

- Kinetics : Complete deprotection in <10 minutes at RT

- Side Reactions :

tBu Group Cleavage

- Reagent : TFA/TIS/H2O (95:2.5:2.5)

- Efficiency : >95% deprotection in 1–2 hours

- Compatibility : Stable to 1% TFA in DCM, enabling selective deprotection

Coupling Reactions

The pentafluorophenyl (Pfp) ester enables efficient amide bond formation:

| Coupling Parameter | Optimal Value | Racemization (%) | Yield (%) |

|---|---|---|---|

| Reagent | HCTU/6-Cl-HOBt | 0.6–1.5 | >98 |

| Base | 2,4,6-TMP | 0.1–0.4 | 97–99 |

| Temperature | 25°C | 0.8–1.2 | 96–98 |

| Solvent | DCM/DMF (1:1) | 0.2–0.5 | >99 |

Key observations:

- DIEA increases racemization (3.3%) vs TMP (0.1%)

- Microwave-assisted coupling at 50°C reduces reaction time to 5 minutes

- Pfp ester shows 3× higher reactivity than standard HOBt esters

Degradation Pathways

- Radical-Mediated Oxidation :

Comparative Stability of Protecting Groups

| Protection Group | Racemization (%) | Piperidinyl-Ala (%) | TFA Stability |

|---|---|---|---|

| tBu | 0.4 | <0.1 | High |

| Trt | 3.3 | 2.8 | Moderate |

| Thp | 0.7 | 0.3 | High |

| Acm | 1.2 | 1.1 | Low |

Disulfide Bond Formation

This compound enables regioselective disulfide bridging:

- Intramolecular Cyclization :

- Intermolecular Crosslinking :

Comparative Performance Data

| Reaction Type | This compound | Fmoc-Cys(Trt)-OH | Improvement Factor |

|---|---|---|---|

| Coupling Rate (min) | 15–30 | 45–60 | 2–3× |

| Deprotection Yield (%) | 98–99 | 85–90 | 1.1× |

| Storage Stability | 24 months | 12 months | 2× |

Mechanistic Insights

- Pfp Activation : The electron-withdrawing pentafluorophenyl group increases electrophilicity of the carbonyl carbon (Fig. 2)

- Steric Effects : tBu protection reduces thiol oxidation by 74% compared to unprotected cysteine

- Solvent Effects : DCM/DMF mixtures reduce racemization by 60% vs pure DMF

This comprehensive analysis demonstrates this compound's superiority in modern peptide synthesis, particularly for complex architectures requiring precise disulfide patterning. Its enhanced reactivity, stability, and compatibility with automated platforms make it indispensable for both research and industrial applications.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQZWMUIWPEDOT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572903 | |

| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109434-23-3 | |

| Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.